

# Structure Elucidation of Boceprevir Metabolite M15: A Technical Guide

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## Compound of Interest

Compound Name: Boceprevir Metabolite M15

CAS No.: 1351791-45-1

Cat. No.: B586244

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## Executive Summary

Boceprevir (SCH 503034) is a first-in-class HCV NS3/4A protease inhibitor. Its metabolic clearance is dual-pathway dependent: primarily via aldo-keto reductase (AKR) mediated reduction to inactive metabolites (M28, M31), and secondarily via CYP3A4/5 mediated oxidation.[1]

Metabolite M15 represents a major oxidative metabolite formed via the CYP3A4 pathway. Unlike the reductive metabolites which retain the parent scaffold, M15 is a cleavage product resulting from the oxidative dealkylation of the P1 warhead. Accurate elucidation of M15 is pivotal for understanding the drug's termination of activity and potential drug-drug interaction (DDI) liabilities.

Target Audience: DMPK Scientists, Structural Chemists, and Regulatory Affairs Professionals.

## Metabolic Context & Chemical Identity

M15 is formed through the oxidative cleavage of the peptide bond between the P2 (dimethylcyclopropylproline) and P1 (cyclobutyl ketoamide) moieties.

## Chemical Comparison



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## Analytical Strategy: The Elucidation Workflow

The identification of M15 follows a "Mass-First, NMR-Confirmation" workflow. The significant mass loss (-153 Da) serves as the primary diagnostic flag.

### Phase 1: LC-MS/MS Screening

- Objective: Detect drug-related components in human plasma/urine.
- Methodology: UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., Q-Exactive Orbitrap).
- Diagnostic Signal:
  - Parent Ion:  
520.35
  - M15 Ion:  
367.27
  - Mass Shift:

-153.08 Da. This specific loss corresponds to the 3-amino-4-cyclobutyl-2-oxobutanamide (P1) residue.

## Fragmentation Logic (MS/MS)

In the parent Boceprevir MS/MS spectrum, the P1 moiety is a labile fragment. In M15, the P1 signals are absent.

- Parent MS/MS: Shows fragments at  
  
~367 (P4-P3-P2 core) and  
  
~154 (P1 fragment).
- M15 MS/MS: The parent ion is the 367 core. Further fragmentation yields ions characteristic of the tert-butyl urea (P4) and dimethylcyclopropylproline (P2).

## Phase 2: Isolation & Enrichment

Since M15 is a downstream metabolite, isolation from biological matrices (urine/feces) or incubation supernatants (liver microsomes) is required.

- Protocol: Solid Phase Extraction (SPE) followed by semi-preparative HPLC.
- Mobile Phase: Ammonium Acetate (10mM, pH 5.0) / Acetonitrile gradient.
- Why pH 5.0? Acidic pH suppresses ionization of the amide/urea nitrogens, improving retention on C18 columns for better separation from the polar parent drug.

## Phase 3: NMR Spectroscopy (Definitive Proof)

NMR provides the stereochemical confirmation that the P4-P3-P2 core remains intact and that the P1 group is replaced by a primary amide.

- Solvent: DMSO-  
  
or Methanol-

- Key Signals:
  - Absence of P1 Signals: Disappearance of the cyclobutyl methine and methylene protons (1.5 - 2.5 ppm range specific to the cyclobutane ring).
  - Primary Amide Protons: Appearance of broad singlet(s) for (typically 6.8 - 7.5 ppm in DMSO), replacing the amide doublet of the P2-P1 linkage.
  - Retention of Core: The characteristic gem-dimethyl signals of the cyclopropylproline (P2) and the tert-butyl singlet (P4) remain unchanged.

## Mechanism of Formation

The formation of M15 is a classic oxidative dealkylation catalyzed by CYP3A4.

- Hydroxylation: CYP3A4 hydroxylates the -carbon of the P1 amide (the carbon connecting the P1 nitrogen to the rest of the P1 chain).
- Hemiaminal Collapse: The resulting hemiaminal is unstable and spontaneously collapses.
- Cleavage: The C-N bond breaks, releasing the P1 aldehyde/ketone fragment (which is further metabolized) and leaving the primary amide (M15) on the P2 proline.

## Visualization: Metabolic Pathway

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Figure 1: Metabolic pathway of Boceprevir showing the divergence between AKR-mediated reduction and CYP-mediated oxidative cleavage to M15.

## Detailed Experimental Protocols

### Protocol A: LC-MS/MS Screening Conditions

This protocol validates the presence of M15 in a sample.

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### Protocol B: Structural Decision Tree

Use this logic flow to confirm M15 identity against other potential metabolites (e.g., N-oxides).



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Figure 2: Decision tree for the structural confirmation of M15, distinguishing it from simple oxidative metabolites.

## References

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- To cite this document: BenchChem. [Structure Elucidation of Boceprevir Metabolite M15: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586244#structure-elucidation-of-boceprevir-metabolite-m15\]](https://www.benchchem.com/product/b586244#structure-elucidation-of-boceprevir-metabolite-m15)

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